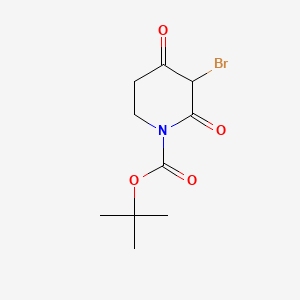

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

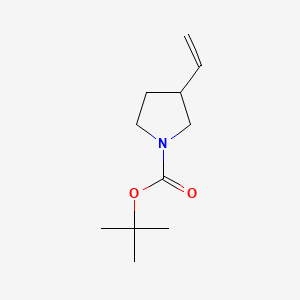

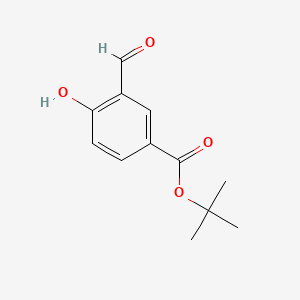

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 942425-69-6 . It has a molecular weight of 227.26 and its IUPAC name is tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate . It is a solid substance stored at a temperature of 2-8°C in a sealed and dry environment .

Molecular Structure Analysis

The molecular formula of Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is C11H17NO4 . The InChI code for this compound is 1S/C11H17NO4/c1-7-6-12 (9 (14)5-8 (7)13)10 (15)16-11 (2,3)4/h7H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a solid substance . It is stored in a sealed and dry environment at a temperature of 2-8°C .科学的研究の応用

Crystal Structure and Molecular Packing

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate derivatives have been studied for their crystal structures and molecular packing. X-ray studies reveal that these compounds can form strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This characteristic facilitates the formation of stable crystalline forms, which are crucial for the development of pharmaceutical compounds (Didierjean et al., 2004).

Synthesis of Pharmacological Intermediates

This compound serves as a pivotal intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach starting from readily available reagents highlights its importance in the pharmaceutical industry, demonstrating its role in streamlining the production of potentially therapeutic agents (Chen Xin-zhi, 2011).

Development of Antibacterial Agents

Research also delves into the synthesis of fluoronaphthyridines, where tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate derivatives have been explored as intermediates. These studies underscore its utility in crafting compounds with enhanced in vitro and in vivo antibacterial activities, marking its significance in developing new antibiotics (Bouzard et al., 1992).

Facilitating Stereoselective Synthesis

The compound plays a crucial role in the stereoselective synthesis of piperidine derivatives, offering a path to obtain cis and trans isomers with high selectivity. Such stereoselective syntheses are vital for creating substances with specific pharmacological effects, illustrating the compound's versatility in medicinal chemistry (Boev et al., 2015).

Catalyst-Free Synthesis Methods

Recent advancements show its application in catalyst-free synthesis conditions, leading to the creation of fused tetracyclic heterocycles. This approach not only simplifies the synthesis process but also enhances yield, showcasing the compound's adaptability in organic synthesis (Mu et al., 2015).

Safety And Hazards

The safety information for Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

特性

IUPAC Name |

tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIJPKRRQHYYFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)

![1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one](/img/no-structure.png)